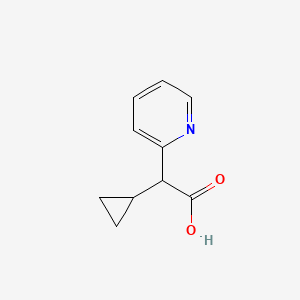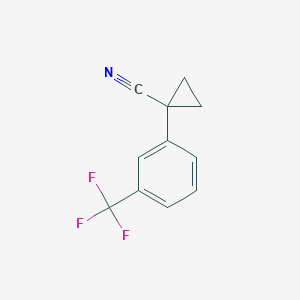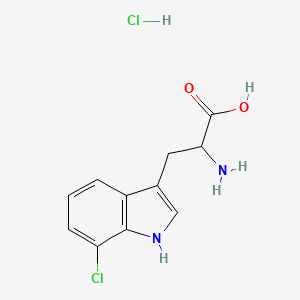
2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)” is a compound with the CAS Number: 2070014-72-9 . It has a molecular weight of 275.13 . The IUPAC name for this compound is 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Biological Activity and Antimicrobial Properties
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) , also known as a derivative of Tryptophan, has been primarily studied for its biological activity, particularly focusing on its antimicrobial properties. A study revealed the synthesis of Schiff bases from Tryptophan and various aldehydes, leading to compounds with significant antimicrobial activity. These Schiff bases were tested against bacteria and fungi, showing promising results in inhibiting microbial growth. Notably, the Schiff base derived from salicylaldehyde, when doped on polyaniline chloride, formed a polymeric composite further exhibiting antimicrobial properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition
The compound has also been part of studies in the context of corrosion inhibition. Schiff bases derived from L-Tryptophan, including a variant of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid, demonstrated effectiveness in inhibiting the corrosion of carbon steel in acidic environments. These studies indicate that the synthesized Schiff bases exhibit a mixed-type inhibitory action and adhere to carbon steel surfaces through both physisorption and chemisorption mechanisms (Vikneshvaran & Velmathi, 2019).
Crystal Structure and Stability
The compound's crystal structure was analyzed, revealing significant stability due to hydrogen bonds. The indole ring, part of the compound's structure, remains essentially planar, contributing to the molecule's overall stability. This stability is crucial for the compound's interaction with other molecules and its potential applications in pharmaceuticals and the food industry (Li, Liang, & Tai, 2009).
Anticancer and Antifungal Applications
Moreover, derivatives of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid have been investigated for their potential anticancer and antifungal activities. Notably, some S-glycosyl and S-alkyl derivatives exhibited significant in vitro inhibitory potential against cancer cell lines, marking them as potentially valuable therapeutic agents in drug design and treatment strategies (Saad & Moustafa, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that induces various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that they likely interact with and influence multiple biochemical pathways, leading to their diverse biological effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKGSISAZLLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2808384.png)
![2-[Bis(4-chlorophenyl)methyl]benzotriazole](/img/structure/B2808385.png)
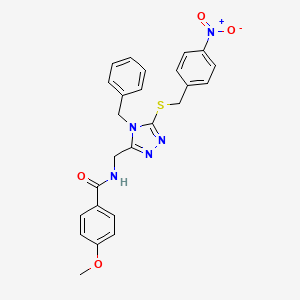
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)
![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)
![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)
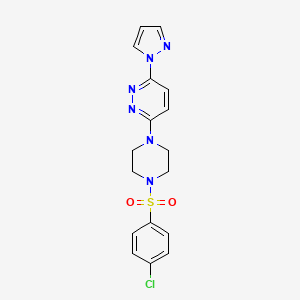
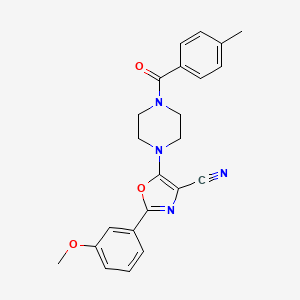
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)
